

Physical and chemical properties of 5-Bromo-3-chloro-2-fluorotoluene

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Compound of Interest

Compound Name: 5-Bromo-3-chloro-2-fluorotoluene

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An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Bromo-3-chloro-2-fluorotoluene**, a polysubstituted aromatic compound. Due to its status as a specialized or potentially novel research chemical, publicly available experimental data is limited.^[1] This document compiles the available information on its characteristics, predicted properties based on related compounds, and general experimental protocols relevant to its synthesis and handling. The guide is intended for researchers, scientists, and professionals in drug development who may be interested in this molecule for synthetic chemistry and medicinal chemistry applications.

Introduction

Halogenated aromatic compounds are fundamental building blocks in modern chemistry, playing a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] The introduction of halogen atoms into an aromatic ring can significantly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.^[1] **5-Bromo-3-chloro-2-fluorotoluene**,

with its unique substitution pattern of three different halogens and a methyl group on a toluene core, represents a versatile scaffold for further chemical modifications. This guide summarizes the current understanding of its properties and provides theoretical and practical insights for its use in a research setting.

Physical and Chemical Properties

Specific experimental data for the physical properties of **5-Bromo-3-chloro-2-fluorotoluene** is not widely available in scientific literature.^[1] The data presented below is a combination of information for the target compound and predicted values or data from structurally related isomers.

Physical Properties

The following table summarizes the known and predicted physical properties. It is crucial to note that some values are for isomers and should be considered as estimates.

Property	Value	Source
IUPAC Name	5-Bromo-3-chloro-2-fluoro-1-methylbenzene	N/A
CAS Number	1160574-49-1	[1][2]
Molecular Formula	C ₇ H ₅ BrClF	[3]
Molecular Weight	223.47 g/mol	[1][3]
Appearance	Colorless clear liquid (Predicted for isomer)	[4]
Melting Point	Not available	
Boiling Point	223.5 ± 35.0 °C (Predicted for isomer)	[4]
Density	1.618 ± 0.06 g/cm ³ (Predicted for isomer)	[4]
Solubility	Not available	

Chemical Properties

5-Bromo-3-chloro-2-fluorotoluene is classified as an aryl halide.^[1] Its chemical behavior is dictated by the interplay of the electron-withdrawing halogen substituents and the electron-donating methyl group on the aromatic ring.

- **Aromatic Substitution Reactions:** The compound is expected to undergo both electrophilic and nucleophilic aromatic substitution reactions. The positions of substitution will be influenced by the directing effects of the existing substituents.^[1]
- **Reactivity of the Methyl Group:** The benzylic protons of the methyl group are susceptible to radical substitution, for instance, using N-bromosuccinimide (NBS).^[1]
- **Cross-Coupling Reactions:** The bromine and chlorine atoms provide reactive sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.^[1]

Spectral Data

While experimental spectra for **5-Bromo-3-chloro-2-fluorotoluene** are not readily available, a theoretical interpretation of its expected NMR spectra can be made.^[1]

- **¹H NMR:** The spectrum would likely show a singlet for the methyl protons and distinct signals for the two aromatic protons, with their chemical shifts influenced by the neighboring halogen atoms.^[1]
- **¹³C NMR:** The spectrum would display signals for the methyl carbon and the six aromatic carbons, with the carbons bonded to halogens showing characteristic shifts.
- **¹⁹F NMR:** A signal corresponding to the fluorine atom would be present, and its coupling with neighboring protons would provide structural information.

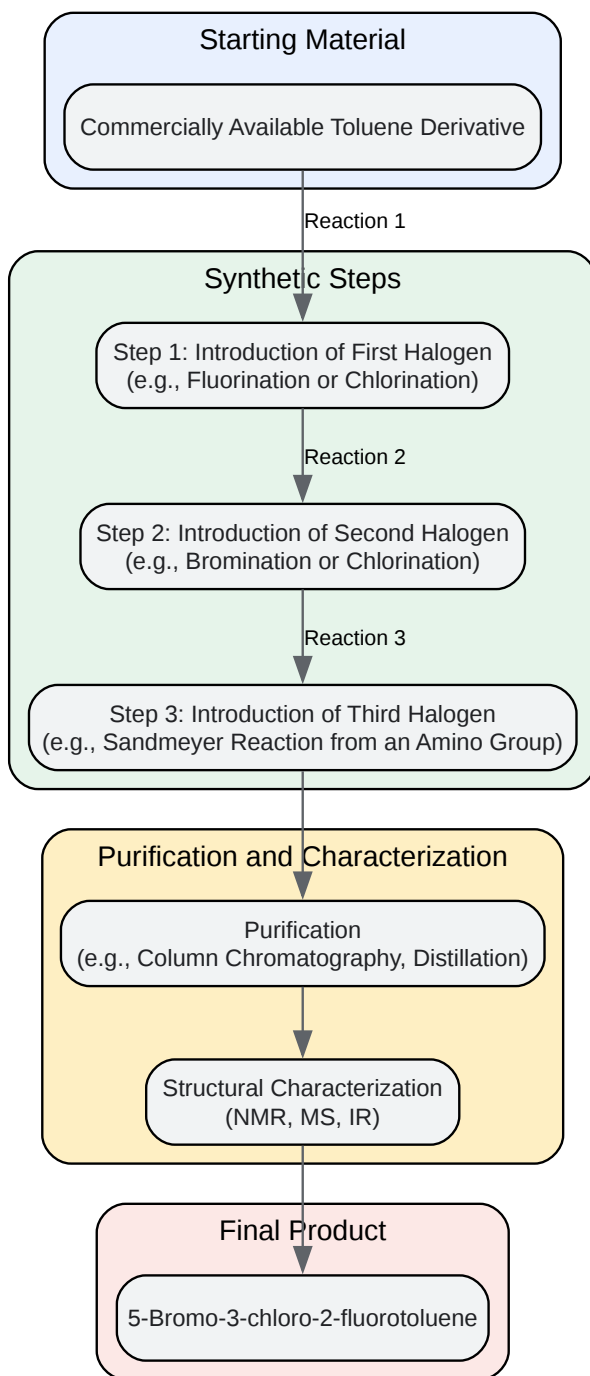
Experimental Protocols

Detailed, validated experimental protocols for the synthesis of **5-Bromo-3-chloro-2-fluorotoluene** are not published in peer-reviewed literature. However, based on general knowledge of organic synthesis, a plausible synthetic route can be proposed.

Proposed Synthesis Workflow

The synthesis of a polysubstituted aromatic compound like **5-Bromo-3-chloro-2-fluorotoluene** typically involves a multi-step process to control the regiochemistry of the halogen substitutions. A potential synthetic workflow is outlined below.

General Synthetic Workflow for 5-Bromo-3-chloro-2-fluorotoluene

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Caption: A generalized workflow for the multi-step synthesis of **5-Bromo-3-chloro-2-fluorotoluene**.

General Protocol for a Sandmeyer-type Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This could be a key step in the synthesis of **5-Bromo-3-chloro-2-fluorotoluene**.

1. Diazotization of an Aniline Precursor:

- Dissolve the corresponding aniline precursor (e.g., 3-bromo-5-chloro-2-fluoroaniline) in an acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.
- Stir the reaction mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

2. Halogen Exchange:

- In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl or CuBr) in the corresponding hydrohalic acid (e.g., HCl or HBr).
- Slowly add the cold diazonium salt solution to the copper(I) halide solution.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

3. Work-up and Purification:

- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Remove the solvent under reduced pressure and purify the crude product by a suitable method such as column chromatography or distillation.

Applications in Drug Development

While there is no specific information on the application of **5-Bromo-3-chloro-2-fluorotoluene** in drug development, its structural motifs are of interest in medicinal chemistry. The presence of

multiple halogens can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the specific arrangement of the substituents can lead to unique interactions with biological targets. Halogenated aromatics are common intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).^[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Bromo-3-chloro-2-fluorotoluene** is not readily available. However, based on the safety information for structurally related compounds such as other halogenated toluenes and phenols, the following precautions should be taken.

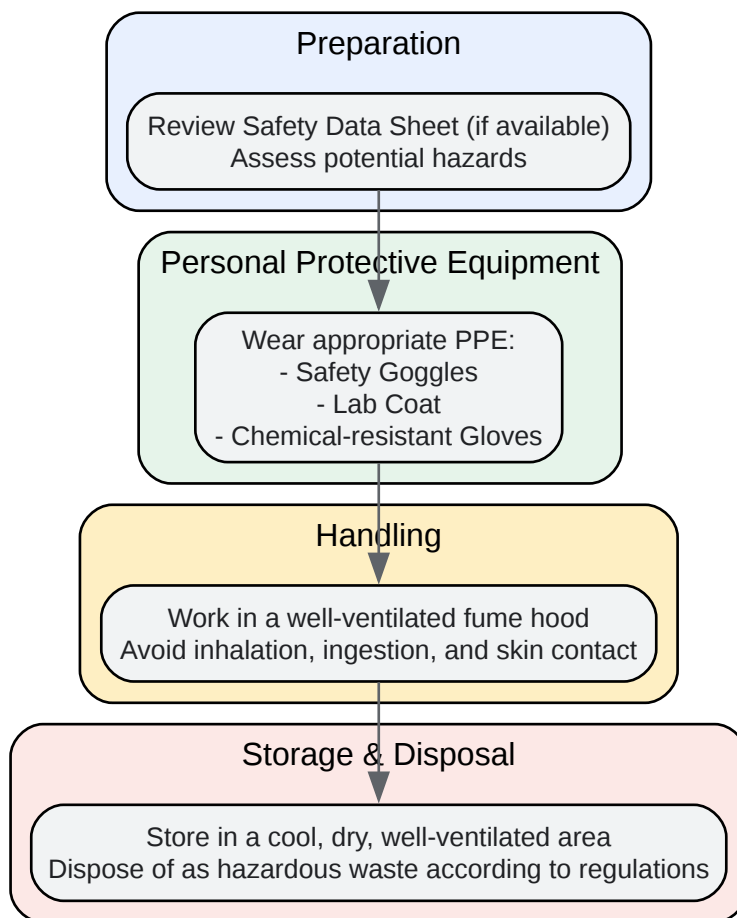
Hazard Identification (Inferred)

- Skin Irritation: May cause skin irritation.
- Eye Irritation: May cause serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.
- Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Handling Procedures

- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.^[5]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.^[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.^[5]
- Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust or aerosols.^[5]

Safe Handling Workflow for Halogenated Aromatic Compounds



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Caption: A workflow outlining the key safety considerations for handling halogenated aromatic compounds.

Conclusion

5-Bromo-3-chloro-2-fluorotoluene is a halogenated aromatic compound with potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is scarce, this guide provides a summary of its known characteristics and inferred properties based on related structures. The provided general experimental protocols and safety

guidelines offer a starting point for researchers interested in working with this and similar molecules. Further research is needed to fully characterize its physical, chemical, and biological properties.

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